An In-depth Technical Guide to Ethylamine: Physical and Chemical Properties for Laboratory Use
An In-depth Technical Guide to Ethylamine: Physical and Chemical Properties for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of ethylamine, a pivotal primary aliphatic amine in various laboratory and industrial applications. The information presented is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
General Information
Ethylamine, also known as ethanamine, is an organic compound with the chemical formula CH₃CH₂NH₂.[1][2] It is a colorless gas at room temperature with a strong, ammonia-like odor.[2][3] Below its boiling point, it condenses into a liquid that is miscible with water and most organic solvents.[2][4] Its utility in chemical synthesis is widespread, serving as a versatile intermediate and a nucleophilic base.[2]
Physical Properties
The physical characteristics of ethylamine are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental setups.
| Property | Value |
| IUPAC Name | Ethanamine[5] |
| CAS Number | 75-04-7[5][6] |
| Molecular Formula | C₂H₇N or CH₃CH₂NH₂[1][5][6] |
| Molecular Weight | 45.08 g/mol [1][5][7] |
| Appearance | Colorless gas or liquid[2][5][8] |
| Odor | Strong, ammonia-like[1][2][5] |
| Boiling Point | 16.6 °C (61.9 °F; 289.8 K)[1][3][4][9][10] |
| Melting Point | -81 °C (-114 °F; 192 K)[1][3][4][9][10] |
| Density (liquid) | 0.689 g/cm³ at 15 °C[1][9] |
| Vapor Density (air=1) | 1.55 - 1.56[11][12] |
| Vapor Pressure | 116.5 kPa (874 mmHg) at 20 °C[2][13] |
| Solubility in Water | Miscible[2][4][11] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, methanol, and various hydrocarbons.[4][7][13] |
| Flash Point | < -17 °C (< 0 °F) (closed cup)[4][5][11] |
| Autoignition Temperature | 385 °C (725 °F)[11] |
| Refractive Index | 1.3663 at 30 °C[5] |
Chemical Properties and Reactivity
Ethylamine's chemical behavior is primarily defined by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties.
| Property | Value |
| pKa of Conjugate Acid (CH₃CH₂NH₃⁺) | 10.6 - 10.87[5][8][14] |
| Chemical Class | Primary Aliphatic Amine[1][5] |
| Basicity | Ethylamine is a weak base, but stronger than ammonia.[8][14] |
Key Reactions:
-
Acid-Base Reactions: As a base, ethylamine reacts with acids to form ethylammonium salts. For example, with hydrochloric acid, it forms ethylammonium chloride. This is an exothermic reaction.[12]
-
Alkylation: Ethylamine undergoes alkylation with alkyl halides to form secondary and tertiary amines.
-
Acylation: It reacts with acyl halides or anhydrides to form amides.
-
Reaction with Carbonyl Compounds: Ethylamine reacts with aldehydes and ketones to form imines.
-
Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize ethylamine to acetaldehyde.[8]
-
Combustion: When burned, it produces toxic oxides of nitrogen.[5][12]
Incompatibilities: Ethylamine is incompatible with strong oxidizing agents, acids, alkali metals, alkaline earth metals, and many reactive organic and inorganic compounds.[4][13] It can also attack some plastics, rubber, and non-ferrous metals.[4][11]
Laboratory Applications and Synthesis
Ethylamine is a fundamental building block in organic synthesis. Its primary applications include:
-
Intermediate in Synthesis: It is widely used in the production of dyes, resins, and pharmaceuticals.[13]
-
Stabilizer: It serves as a stabilizer for rubber latex.[13]
-
Solvent Extraction: Used in petroleum refining processes.[13]
The industrial synthesis of ethylamine is primarily achieved through two main routes:
-
Reaction of Ethanol and Ammonia: This is the most common method, where ethanol and ammonia react in the presence of an oxide catalyst. This process also co-produces diethylamine and triethylamine.[2]
-
Reductive Amination of Acetaldehyde: This is another significant industrial production method.[2]
Safety and Handling
Ethylamine is a hazardous substance and requires strict safety protocols in a laboratory setting.
-
Hazards:
-
Flammability: It is highly flammable, and its vapors can form explosive mixtures with air.[8][11] The gas is heavier than air and can travel to a source of ignition.[11]
-
Corrosivity: It is corrosive to the skin and eyes, capable of causing severe burns.[5][12]
-
Toxicity: Inhalation can irritate the respiratory tract and may lead to pulmonary edema.[12] It is toxic if swallowed.
-
Frostbite: Rapid evaporation of the liquid can cause frostbite.[11]
-
-
Handling and Storage:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15]
-
Store in a cool, fireproof, and well-ventilated area, away from incompatible materials.[11][16]
-
Keep containers tightly closed.
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[15]
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing.[15] For frostbite, rinse with lukewarm water.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, have them drink water or milk.[15]
-
In all cases of exposure, seek immediate medical attention.
-
Experimental Protocols
Detailed experimental protocols for reactions involving ethylamine should be obtained from peer-reviewed scientific literature or established laboratory manuals. The following is a generalized workflow for a typical reaction.
General Protocol for N-Alkylation of an Aryl Halide with Ethylamine
-
Reagent Preparation: In a fume hood, prepare a solution of the aryl halide in a suitable aprotic solvent (e.g., THF, DMF) in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Ethylamine: Carefully add the required molar equivalent of ethylamine to the reaction mixture. Ethylamine is often used in excess to act as both the nucleophile and the base to neutralize the hydrogen halide byproduct.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period, which can range from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess ethylamine and solvent are often removed under reduced pressure. The residue is then subjected to an aqueous work-up, which may involve washing with a dilute acid to remove any remaining ethylamine, followed by extraction with an organic solvent.
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography, distillation, or recrystallization, to yield the desired N-alkylated product.
-
Characterization: The structure and purity of the final product are confirmed by analytical methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Visualizations
The following diagrams illustrate key processes and relationships involving ethylamine.
Caption: Industrial Synthesis of Ethylamine.
Caption: Key Chemical Reactions of Ethylamine.
Caption: Workflow for Safe Laboratory Handling.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ethylamine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ethylamine | 75-04-7 [chemicalbook.com]
- 5. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylamine [webbook.nist.gov]
- 7. Ethylamine (75-04-7) for sale [vulcanchem.com]
- 8. Ethylamine - Sciencemadness Wiki [sciencemadness.org]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 11. ICSC 0153 - ETHYLAMINE [inchem.org]
- 12. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Ethylamine CAS#: 75-04-7 [m.chemicalbook.com]
- 14. fiveable.me [fiveable.me]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. ICSC 1482 - ETHYLAMINE (50-70% aqueous solution) [chemicalsafety.ilo.org]
